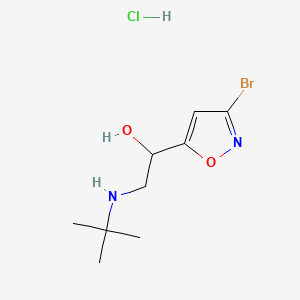![molecular formula C27H37Cl3N8O2 B13584411 2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride](/img/structure/B13584411.png)
2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers aiming to develop new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyridazinyl core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the piperazinyl and pyridinyl groups: These groups can be introduced via nucleophilic substitution reactions, often using piperazine and pyridine derivatives as nucleophiles.
Formation of the diazabicyclo[3.2.1]octane ring: This step may involve cyclization reactions, which can be facilitated by heating or using specific catalysts.
Final assembly and purification: The final compound is obtained by combining the intermediate products and purifying the resulting compound through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazinyl and pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of nitro groups can produce amines.
科学研究应用
2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Quetiapine: An antipsychotic medication that includes a piperazinyl group and acts on various neurotransmitter receptors.
Uniqueness
2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride is unique due to its complex structure, which includes multiple functional groups and a diazabicyclo[3.2.1]octane ring. This unique structure may confer specific biological activities and interactions that are not observed with simpler compounds.
属性
分子式 |
C27H37Cl3N8O2 |
|---|---|
分子量 |
612.0 g/mol |
IUPAC 名称 |
2-[6-amino-5-[8-[2-(2-piperazin-1-ylethoxy)pyridin-4-yl]-3,8-diazabicyclo[3.2.1]octan-3-yl]pyridazin-3-yl]phenol;trihydrochloride |
InChI |
InChI=1S/C27H34N8O2.3ClH/c28-27-24(16-23(31-32-27)22-3-1-2-4-25(22)36)34-17-20-5-6-21(18-34)35(20)19-7-8-30-26(15-19)37-14-13-33-11-9-29-10-12-33;;;/h1-4,7-8,15-16,20-21,29,36H,5-6,9-14,17-18H2,(H2,28,32);3*1H |
InChI 键 |
NKBNWSGHHHCCQK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CN(CC1N2C3=CC(=NC=C3)OCCN4CCNCC4)C5=CC(=NN=C5N)C6=CC=CC=C6O.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


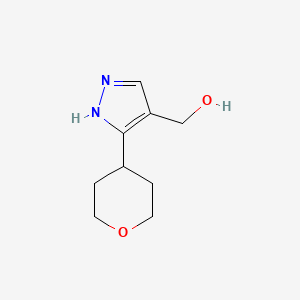
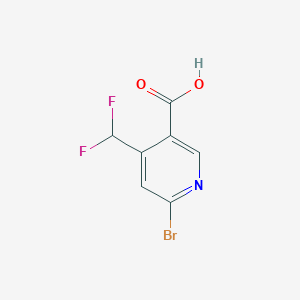
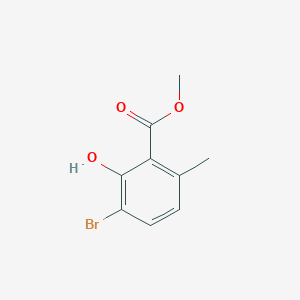
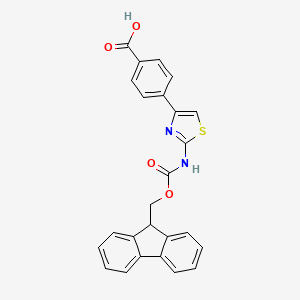
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
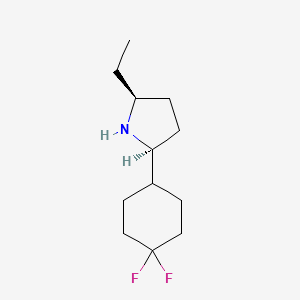
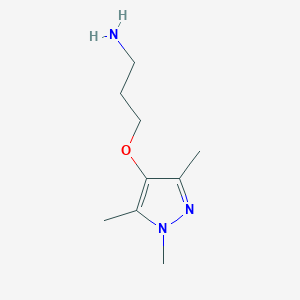
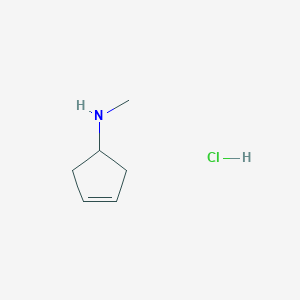

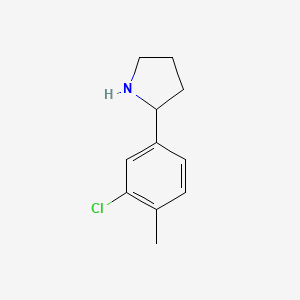

![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)
![rac-methyl (1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13584405.png)
